molecular formula C10H11N B1337118 4,6-dimethyl-1H-indole CAS No. 75948-77-5

4,6-dimethyl-1H-indole

Cat. No. B1337118
CAS RN: 75948-77-5
M. Wt: 145.2 g/mol
InChI Key: WUCQJZHJZJSFLU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological and pharmaceutical significance. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The substitution of methyl groups at the 4 and 6 positions of the indole ring system can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies that allow for the introduction of substituents at specific positions on the indole ring. For example, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Although this does not directly describe the synthesis of 4,6-dimethyl-1H-indole, it provides insight into the type of reactions that can be used to synthesize substituted indoles.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of the compound synthesized in was characterized by spectroscopic tools and X-ray diffraction. The Hirshfeld surface analysis and molecular geometry optimizations using B3LYP/6-31G(d,p) can provide detailed insights into the intermolecular interactions and the stability of the crystal structure of indole derivatives.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, reflecting their versatile reactivity. The study of 6-(difluoromethyl)indole, for example, revealed that the neutral form of this indole derivative undergoes slow spontaneous hydrolysis to produce 6-formylindole, and the rate of hydrolysis can be significantly accelerated by deprotonation at the N-1 position . This indicates that substitutions on the indole ring can affect the reactivity of the compound, which is an important consideration in the design of indole-based molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compound described in demonstrated good thermal stability up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be used to assign electronic transitions and identify electrophilic and nucleophilic regions on the molecule, which are crucial for understanding the reactivity and interactions of the compound with other molecules. Additionally, NMR chemical shifts computed using the GIAO method can provide further insights into the electronic environment of the atoms within the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, such as 4,6-dimethyl-1H-indole, have attracted significant interest due to their diverse applications across various fields. The synthesis and characterization of novel indole derivatives through techniques like X-ray diffraction (XRD), spectroscopic methods (NMR, FT-IR, UV–Visible), and computational studies (DFT, TDDFT) have been explored. These derivatives have shown potential in nonlinear optical (NLO) applications due to their fine NLO properties, suggesting their utility in high-tech applications (Tariq et al., 2020).

Catalysis and Chemical Transformations

Indole derivatives have been synthesized using platinum-catalyzed intramolecular alkylation, demonstrating the versatility of 4,6-dimethyl-1H-indole in facilitating the synthesis of complex organic compounds. This catalytic process has been effective for the cyclization of various substituted indoles, showcasing its applicability in the synthesis of tetrahydro-β-carbolinones and other cyclic indole derivatives (Liu et al., 2004).

Dual Chemosensor Applications

A novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based chemosensor has been developed for the selective recognition of Fe3+ and Cu2+ ions. This chemosensor exhibits significant potential for environmental and biological applications, indicating the versatility of indole derivatives in detecting and quantifying metal ions (Şenkuytu et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition

Indole-2-carbohydrazides and their corresponding oxadiazole derivatives have been investigated for their antioxidant properties and acetylcholinesterase inhibition capabilities. These studies highlight the potential of 4,6-dimethyl-1H-indole derivatives in the development of therapeutic agents for neurodegenerative diseases and oxidative stress-related conditions (Bingul et al., 2019).

Photosystem II Inhibition for Herbicidal Activity

Indole nitrogen hybrids synthesized from 4,6-dimethyl-1H-indole have demonstrated inhibitory effects on photosystem II (PSII), serving as potential lead compounds for the development of new herbicides. These compounds have shown to reduce the dry biomass of specific weeds, underlining the applicability of indole derivatives in agricultural sciences (Souza et al., 2020).

Safety And Hazards

4,6-Dimethyl-1H-indole has several safety precautions. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.

properties

IUPAC Name

4,6-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQJZHJZJSFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431428
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-1H-indole

CAS RN

75948-77-5
Record name 4,6-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KA Bhakhar, PV Vaghela, SD Varakala… - …, 2022 - Wiley Online Library
Tuberculosis (TB), an airborne disease caused by Mycobacterium tuberculosis, has infected millions of people and been responsible for their deaths. Toward the anti‐TB endeavor, the …
OK Onajole, M Pieroni, SK Tipparaju… - Journal of medicinal …, 2013 - ACS Publications
Tuberculosis (TB) remains one of the leading causes of mortality and morbidity worldwide, with approximately one-third of the world’s population infected with latent TB. This is further …
Number of citations: 140 pubs.acs.org
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
Our team had previously identified certain indolecarboxamides that represented a new chemical scaffold that showed promising anti-TB activity at both an in vitro and in vivo level. …
Number of citations: 146 pubs.acs.org
ND Franz, JM Belardinelli, MA Kaminski… - Bioorganic & medicinal …, 2017 - Elsevier
Current treatment regimens for non-tuberculous mycobacteria (NTM) and tuberculosis (TB) generally require long duration of therapy with multiple drugs, some of which are broad …
Number of citations: 66 www.sciencedirect.com
RR Kondreddi, J Jiricek, SPS Rao… - Journal of medicinal …, 2013 - ACS Publications
Indole-2-carboxamides have been identified as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. One of the hits, indole-2-carboxamide …
Number of citations: 103 pubs.acs.org
SPS Rao, SB Lakshminarayana… - Science translational …, 2013 - science.org
New chemotherapeutic compounds against multidrug-resistant Mycobacterium tuberculosis (Mtb) are urgently needed to combat drug resistance in tuberculosis (TB). We have identified …
Number of citations: 157 www.science.org
D Luo, G Wu, H Yang, M Liu, W Gao… - The Journal of …, 2016 - ACS Publications
A new and efficient copper-catalyzed C 3 aryl- and heteroarylselenation of indoles employing selenium powder has been developed. The advantages of this chemistry involve the use …
Number of citations: 110 pubs.acs.org
S Lun, H Guo, OK Onajole, M Pieroni… - Nature …, 2013 - nature.com
Responsible for nearly two million deaths each year, the infectious disease tuberculosis remains a serious global health challenge. The emergence of multidrug- and extensively drug-…
Number of citations: 148 www.nature.com
F Huang, P Wu, L Wang, J Chen, C Sun… - The Journal of Organic …, 2014 - ACS Publications
CuCl 2 -mediated intramolecular C–H/C–H cross-dehydrogenative coupling (CDC) of thioalkyl-substituted α-acetyl or α-aroyl ketene N,S-acetals afforded 2-thioalkyl indoles. Tunable C–…
Number of citations: 58 pubs.acs.org
A Egorova, M Jackson, V Gavrilyuk… - Medicinal research …, 2021 - Wiley Online Library
The Mycobacterium abscessus complex is a group of emerging pathogens that are difficult to treat. There are no effective drugs for successful M. abscessus pulmonary infection therapy, …
Number of citations: 24 onlinelibrary.wiley.com

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